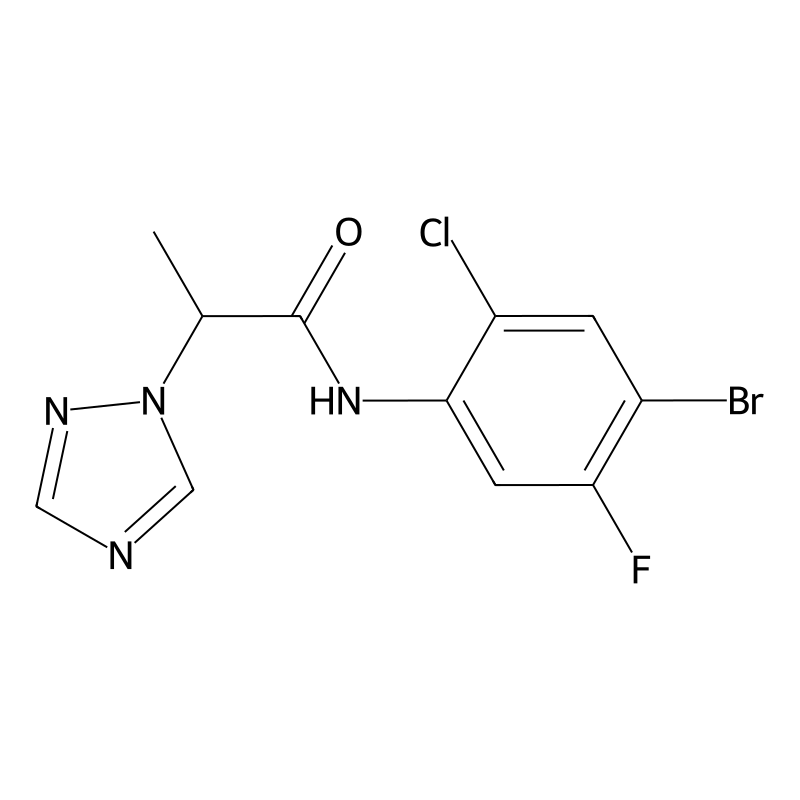

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide

Catalog No.

S6989692

CAS No.

M.F

C11H9BrClFN4O

M. Wt

347.57 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide

IUPAC Name

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide

Molecular Formula

C11H9BrClFN4O

Molecular Weight

347.57 g/mol

InChI

InChI=1S/C11H9BrClFN4O/c1-6(18-5-15-4-16-18)11(19)17-10-3-9(14)7(12)2-8(10)13/h2-6H,1H3,(H,17,19)

InChI Key

VMLWNDDDPSMJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)Br)F)N2C=NC=N2

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is a synthetic compound that has been gaining increasing attention among researchers in recent years. This paper explores the definition and background of the compound, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, and limitations and future directions.

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the family of triazole fungicides. It was first reported by the American agrochemical company Syngenta in 2006 and registered for use in several countries, including the United States, Canada, and Japan. The compound is known by several trade names, including FAME, Mascot, and Seguris.

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide has the chemical formula C15H13BrClFN5O and a molecular weight of 398.7 g/mol. The compound is a white or off-white crystalline powder that is soluble in polar solvents such as methanol and acetone.

The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 4-bromo-2-chloro-5-fluoroaniline with 1,2,4-triazole-1-carboxylic acid under acidic conditions. The resulting intermediate is then coupled with 3-(dimethylamino)propionyl chloride to yield the final product.

The characterization of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

The characterization of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Various analytical methods have been developed to detect and quantify N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide in different matrices, such as water, soil, and food. These methods typically involve the use of chromatography coupled with mass spectrometry detection, with limits of detection ranging from parts per billion to parts per trillion.

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is primarily used as a fungicide to control various plant diseases, including powdery mildew, rust, and scab. The compound works by inhibiting the activity of the fungal enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the disruption of membrane function, cell death, and ultimately, disease control.

Studies have shown that N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide has low acute toxicity and does not pose a significant risk to human health and the environment when used according to label directions. However, chronic exposure to the compound may result in adverse effects on reproductive and developmental processes, as well as neurotoxicity.

N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide has been used in scientific experiments to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and fungal infections. The compound has also been used as a tool in chemical biology and medicinal chemistry research to explore the structure-activity relationships of triazole antifungal agents.

Research on N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is ongoing, with several studies exploring its potential as a therapeutic agent for various diseases. Recent research has focused on the development of new synthetic routes and the optimization of the biological activity of the compound.

The potential implications of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide are vast, ranging from its use as a fungicide in agriculture to its application as a therapeutic agent in medicine. The compound may also have potential applications in material science and nanotechnology due to its unique physical and chemical properties.

Although N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide shows promise as a therapeutic agent and a tool for chemical biology research, there are still limitations that need to be addressed. For example, the compound's selectivity and toxicity need to be optimized for use in humans, and its potential for resistance development needs to be carefully monitored. Future research directions may include the development of new analogs with improved properties and the exploration of new therapeutic targets for the compound.

1. Investigation of the interaction between N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide and other proteins or enzymes to broaden its potential therapeutic applications.

2. Improvement of the synthesis route to reduce the cost of production and increase the compound's availability.

3. Development of novel formulations and methods for delivery to enhance the compound's efficacy and selectivity.

4. Investigation of the compound's potential as a novel antifungal agent against emerging fungal pathogens and resistance mechanisms.

5. Exploration of the compound's potential as a tool in chemical biology and medicinal chemistry research to identify new drug targets.

6. Assessment of the compound's potential for use in metal-organic framework materials and other nanotechnological applications.

7. Optimization of analytical methods for the detection and quantification of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide in different matrices.

8. Investigation of the compound's potential as a biocide in industrial and household applications.

9. Assessment of the compound's environmental fate and its potential impact on non-target organisms.

10. Collaboration with industry to explore the potential commercialization of the compound in various fields.

2. Improvement of the synthesis route to reduce the cost of production and increase the compound's availability.

3. Development of novel formulations and methods for delivery to enhance the compound's efficacy and selectivity.

4. Investigation of the compound's potential as a novel antifungal agent against emerging fungal pathogens and resistance mechanisms.

5. Exploration of the compound's potential as a tool in chemical biology and medicinal chemistry research to identify new drug targets.

6. Assessment of the compound's potential for use in metal-organic framework materials and other nanotechnological applications.

7. Optimization of analytical methods for the detection and quantification of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide in different matrices.

8. Investigation of the compound's potential as a biocide in industrial and household applications.

9. Assessment of the compound's environmental fate and its potential impact on non-target organisms.

10. Collaboration with industry to explore the potential commercialization of the compound in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

345.96323 g/mol

Monoisotopic Mass

345.96323 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds